molecular formula C16H21ClN4 B7633266 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole

3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole

Cat. No. B7633266
M. Wt: 304.82 g/mol
InChI Key: GIGSBEMMPNFGKL-UHFFFAOYSA-N
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Description

3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a triazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole have been studied extensively. It has been shown to increase the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. Additionally, it has been shown to increase the release of dopamine and serotonin, leading to its antidepressant effects. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole in lab experiments include its high potency and selectivity for the GABAA receptor. Additionally, its synthesis method has been optimized to yield high purity and yield of the final product. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for further research on 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole. These include studying its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and physiological effects. Further studies are also needed to determine its potential toxicity and safety for human use. Overall, the potential pharmacological properties of this compound make it a promising candidate for further research in the field of neuroscience.

Synthesis Methods

The synthesis of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole can be achieved through various methods, including the reaction of 3-chlorophenylpropylamine with ethyl 2-azidoacetate and subsequent reduction of the resulting azide with lithium aluminum hydride. Another method involves the reaction of 3-chlorophenylpropylamine with 4-methyl-1,2,4-triazole-3-thiol in the presence of sodium hydride. These methods have been optimized to yield high purity and yield of the final product.

Scientific Research Applications

The potential pharmacological properties of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole have been studied in various scientific research areas. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[1-[2-(3-chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4/c1-12(13-5-3-6-14(17)9-13)10-21-8-4-7-15(21)16-19-18-11-20(16)2/h3,5-6,9,11-12,15H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSBEMMPNFGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1C2=NN=CN2C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole

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